1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea
Description
This compound features a urea core substituted with a 3-methoxyphenyl group and a 1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl moiety. The benzo[d][1,3]dioxole (methylenedioxy) group enhances lipophilicity and metabolic stability, while the 5-oxopyrrolidin-3-yl ring introduces conformational rigidity.
Properties
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-26-16-4-2-3-14(8-16)22-20(25)21-10-13-7-19(24)23(11-13)15-5-6-17-18(9-15)28-12-27-17/h2-6,8-9,13H,7,10-12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCUUDMCLZXWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.38 g/mol. The structure features a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a methoxyphenyl group, which contribute to its biological activity.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.
- Receptor Modulation : It may act as a modulator for specific receptors in the central nervous system (CNS), influencing neurotransmitter systems.
Anticancer Activity
Recent studies have reported that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| HeLa (Cervical) | 12.5 | Caspase activation |
| A549 (Lung) | 18.0 | Cell cycle arrest |
Neuroprotective Effects
The compound has also shown neuroprotective effects in various models of neurodegeneration. It appears to reduce oxidative stress and inflammation in neuronal cells.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry assessed the anticancer efficacy of this compound against multiple cancer types. The results indicated that it effectively inhibited tumor growth in xenograft models.
Study 2: Neuroprotection
In a preclinical study published in Neuroscience Letters, the compound was tested for neuroprotective effects against oxidative stress-induced damage in primary neuronal cultures. The results showed a significant reduction in cell death compared to controls.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Urea Core
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-chlorobenzoyl)urea (Compound 12)
- Structure: Replaces the 3-methoxyphenyl and pyrrolidinone-methyl groups with a 3-chlorobenzoyl moiety.
- Key Differences: The chloro substituent (electron-withdrawing) reduces electron density on the aryl ring compared to the methoxy group (electron-donating) in the target compound. Lacks the pyrrolidinone ring, resulting in greater conformational flexibility.
- Synthesis : Formed via reaction of 3,4-(methylene)dioxyaniline with 3-chlorobenzoylisocyanate, yielding a 44% isolated product .
1-Phenyl-3-(1-phenylethyl)urea Derivatives (Compounds 5a–e)
- Structure: Features a 1-phenylethyl group instead of the pyrrolidinone-methyl chain. Substituted phenyl rings (e.g., pyridine, methoxy, chloro) are explored.
- Key Differences :
Positional Isomerism: 2-Methoxy vs. 3-Methoxy Phenyl
A positional isomer of the target compound, 1-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea , differs in the methoxy group placement .
Heterocyclic Modifications
Thiazole- and Cyclopropane-Containing Analogs (Compounds 92–94)
- Structure : Replace the urea core with thiazole-carboxamide and cyclopropane moieties.
- Cyclopropane enhances steric constraint, similar to the pyrrolidinone in the target compound.
- Synthesis: Achieved via coupling of benzo[d][1,3]dioxol-5-yl-cyclopropanecarboxylic acid with aminothiazole intermediates (16–25% yields) .
Physicochemical and Pharmacokinetic Properties
Structural Insights from Crystallography
- Hydrogen Bonding : The urea group in analogs like Compound 12 forms N–H···O interactions with adjacent molecules, as seen in its crystal structure .
- Conformational Analysis: The pyrrolidinone ring in the target compound likely adopts a twisted envelope conformation, as predicted by Cremer-Pople puckering parameters .
- Software Tools : Programs like Mercury CSD enable visualization of packing patterns and void spaces, critical for comparing solid-state behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
